μ-Opioid Receptor Binding Affinity: Brorphine Ki vs. Key Analogs (Chlorphine, Fluorphine, Orphine)
Brorphine exhibits a distinct MOR binding affinity (Ki = 53.7 nM) that positions it as an intermediate-potency ligand within its structural class. This affinity is 28-fold lower than the high-affinity analog chlorphine (Ki = 1.92 nM) and 4.3-fold lower than fluorphine (Ki = 12.5 nM), but 7.7-fold higher than orphine, the non-brominated parent scaffold (Ki = 6.91 nM) [1][2]. The para-bromo substitution in Brorphine thus confers a specific affinity window, directly impacting its utility in SAR studies and receptor occupancy modeling.
| Evidence Dimension | μ-opioid receptor (MOR) binding affinity |
|---|---|
| Target Compound Data | Ki = 53.7 nM |
| Comparator Or Baseline | Chlorphine: Ki = 1.92 nM; Fluorphine: Ki = 12.5 nM; Orphine: Ki = 6.91 nM |
| Quantified Difference | Brorphine Ki is 28-fold higher than chlorphine, 4.3-fold higher than fluorphine, and 7.7-fold higher than orphine |
| Conditions | Radioligand binding assay in rat brain tissue, [3H]-DAMGO displacement [1] |
Why This Matters
This quantified affinity differentiation validates Brorphine as a specific reference standard for calibrating binding assays and distinguishing halogenated benzimidazolone analogs, which is essential for accurate SAR analysis.
- [1] Vandeputte MM, et al. Elucidating the harm potential of brorphine analogues as new synthetic opioids: Synthesis, in vitro, and in vivo characterization. Neuropharmacology. 2024;258:110123. doi:10.1016/j.neuropharm.2024.110123 View Source
- [2] Vandeputte MM, et al. Comparative neuropharmacology of structurally distinct non-fentanyl opioids that are appearing on recreational drug markets worldwide. Drug Alcohol Depend. 2023;249:109939. doi:10.1016/j.drugalcdep.2023.109939 View Source
